Tetrahydroharmine

Descripción general

Descripción

Tetrahydroharmine (THH) is a fluorescent indole alkaloid found in the tropical liana species Banisteriopsis caapi . It is a reversible inhibitor of monoamine oxidase A (RIMA) and also inhibits the reuptake of serotonin .

Synthesis Analysis

The synthesis of tetrahydro-β-carbolines, which are structurally similar to tetrahydroharmine, can be achieved through various methods. One approach involves the intermolecular condensation, selective reduction, and intramolecular cyclization starting from phthalic anhydrides and tryptamine.

Molecular Structure Analysis

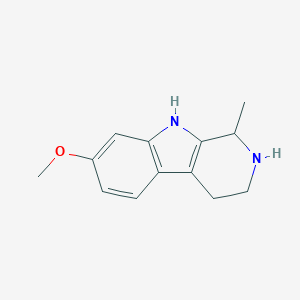

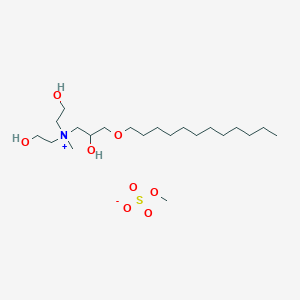

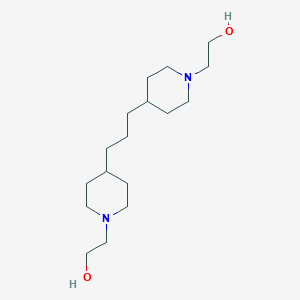

The molecular structure of Tetrahydroharmine is represented by the formula C13H16N2O . It has a molar mass of 216.3 g/mol .

Chemical Reactions Analysis

Tetrahydroharmine and related tetrahydro-β-carbolines can undergo various chemical reactions. The synthesis of tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, a compound with a similar bicyclic structure, involved a [1,3]-dipolar cycloaddition reaction.

Physical And Chemical Properties Analysis

Tetrahydroharmine has a density of 1.1±0.1 g/cm3, a boiling point of 399.2±37.0 °C at 760 mmHg, and a flash point of 195.2±26.5 °C . It has a molar refractivity of 65.4±0.3 cm3, and a molar volume of 188.7±3.0 cm3 .

Aplicaciones Científicas De Investigación

Psychoactive Research

THH is a fluorescent indole alkaloid found in the tropical liana species Banisteriopsis caapi, which is a component of Ayahuasca . It’s known for its psychoactive properties due to its role as a reversible inhibitor of monoamine oxidase A (RIMA) and its ability to inhibit the reuptake of serotonin . This dual action contributes to the psychoactivity of B. caapi and is of interest in the study of consciousness and neuropharmacology.

Antidepressant Potential

Recent studies have explored the therapeutic effects of Ayahuasca, where THH plays a significant role. Its interaction with serotonin receptors and MAO-A inhibition suggests a potential for rapid-acting antidepressant effects . This is particularly relevant for treatment-resistant depression and could lead to new pharmacological strategies.

Neurogenesis

THH has been shown to stimulate adult neurogenesis in vitro . This property is crucial for understanding brain plasticity and could be beneficial in developing treatments for neurodegenerative diseases or brain injury recovery.

Molecular Medicine

On a molecular level, THH’s interactions with various neurotransmitter systems, including dopaminergic and endocannabinoid systems, are of interest. It also interacts with the vesicular monoamine transporter (VMAT), trace amine-associated receptor 1 (TAAR1), and sigma-1 receptors, which are relevant in the study of molecular medicine .

Inflammatory and Neurotrophic Modulation

Components of Ayahuasca, including THH, have been found to modulate levels of inflammatory and neurotrophic factors beneficially. This has implications for research into anti-inflammatory therapies and the promotion of neuronal growth and survival .

Mecanismo De Acción

Target of Action

Tetrahydroharmine (THH), a fluorescent indole alkaloid found in the tropical liana species Banisteriopsis caapi , primarily targets the Monoamine Oxidase A (MAO-A) enzyme . It also interacts with serotonin transporters , inhibiting the reuptake of serotonin .

Mode of Action

THH acts as a reversible inhibitor of the MAO-A enzyme . Additionally, THH inhibits the reuptake of serotonin, contributing to an increased concentration of serotonin in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathway affected by THH is the serotonergic system . By inhibiting MAO-A, THH prevents the breakdown of serotonin, leading to increased levels of this neurotransmitter . The inhibition of serotonin reuptake further enhances the concentration of serotonin in the synaptic cleft .

Pharmacokinetics

The pharmacokinetics of THH involve its absorption and distribution following the administration of ayahuasca, a brew that contains THH . The harmala alkaloids in ayahuasca, including THH, act as potent inhibitors of MAO-A, preventing the extensive first-pass degradation of DMT into 3-indole-acetic acid (3-IAA) and enabling sufficient amounts of DMT to reach the brain .

Result of Action

The result of THH’s action is an increase in the levels of serotonin in the brain due to the inhibition of MAO-A and the prevention of serotonin reuptake . This leads to the psychoactive effects associated with ayahuasca, including altered states of consciousness .

Action Environment

The environment can influence the action of THH. For instance, the presence of other compounds in the ayahuasca brew can affect the bioavailability and efficacy of THH . Additionally, individual factors such as metabolism rate and the presence of certain enzymes can also influence the effects of THH .

Safety and Hazards

Direcciones Futuras

Tetrahydroharmine could primarily serve as a natural antidepressant without side effects such as cognitive impairment. On the contrary, THH can support and clarify the activity of the mind. Due to its ability to support the growth of new brain cells, it could also serve as a prevention of neurodegenerative disorders .

Propiedades

IUPAC Name |

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLDQJLIBNPEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901873 | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydroharmine | |

CAS RN |

17019-01-1, 486-93-1 | |

| Record name | (±)-Tetrahydroharmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroharmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptaflorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROHARMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)